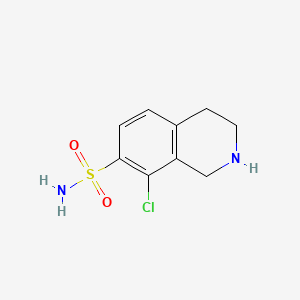

8-Chloro-tetrahydroisoquinoline-7-sulfonamide

描述

属性

IUPAC Name |

8-chloro-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2S/c10-9-7-5-12-4-3-6(7)1-2-8(9)15(11,13)14/h1-2,12H,3-5H2,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUSRHFVPLVPCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50230911 | |

| Record name | 8-Chloro-tetrahydroisoquinoline-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50230911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81134-73-8 | |

| Record name | 8-Chloro-tetrahydroisoquinoline-7-sulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081134738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Chloro-tetrahydroisoquinoline-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50230911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of 8-Chloro-tetrahydroisoquinoline-7-sulfonamide typically involves the following steps:

Starting Material: The synthesis begins with tetrahydroisoquinoline as the starting material.

Chlorination: The 8th position of the tetrahydroisoquinoline ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

Sulfonamide Formation: The chlorinated intermediate is then reacted with a sulfonamide derivative, such as sulfonyl chloride, under basic conditions to introduce the sulfonamide group at the 7th position.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

化学反应分析

8-Chloro-tetrahydroisoquinoline-7-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfonic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

8-Chloro-tetrahydroisoquinoline-7-sulfonamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

作用机制

The mechanism of action of 8-Chloro-tetrahydroisoquinoline-7-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The chlorine atom may also contribute to binding affinity through hydrophobic interactions. The exact pathways involved depend on the specific biological target being studied .

相似化合物的比较

Structural Analogues in the Tetrahydroisoquinoline Family

(a) (±)-2-(2,5-Dichlorobenzyl)-7-methoxy-3-methyl-6-sulfamoyloxy-1,2,3,4-tetrahydroisoquinoline (Compound 8c, )

- Core structure: Tetrahydroisoquinoline with a sulfamoyloxy group at position 4.

- Key differences :

- Substituents: Dual chlorine atoms at positions 2 and 5 on the benzyl group vs. a single chlorine at position 8 in the target compound.

- Functional group: Sulfamoyloxy (OSO₂NH₂) at position 6 vs. sulfonamide (SO₂NHAr) at position 7.

- Synthesis : Achieved via sulfamoylation of precursor 7c, yielding a pale yellow amorphous powder (61% yield) .

(b) Methyl 2-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylate (Compound 9a, )

- Core structure: Tetrahydroisoquinoline with a trifluoroacetyl group and carboxylate ester.

- Key differences: Functional groups: Carboxamide and ester groups vs. sulfonamide in the target compound. No chlorine substituent; instead, trifluoroacetyl enhances electron-withdrawing effects.

- Synthesis : Utilizes trifluoroacetylation and esterification under varied solvent conditions .

Sulfonamide Derivatives with Heterocyclic Cores

(a) Ethyl 1-methyl-5-{[4-(pivaloyloxy)phenyl]sulfonamido}-1H-indole-3-carboxylate (Compound 7a, )

- Core structure : Indole with sulfonamide at position 3.

- Key differences: Indole vs. tetrahydroisoquinoline core alters planarity and conformational flexibility.

(b) Sulfonamides 4–7 ()

- Core structure: 8-Hydroxyquinoline derivatives.

- Key differences: Quinoline backbone (fully aromatic) vs. partially saturated tetrahydroisoquinoline. Sulfonamide groups introduced via chlorosulfonation and amination of hydroxyquinoline .

Data Table: Structural and Functional Comparison

生物活性

8-Chloro-tetrahydroisoquinoline-7-sulfonamide is a compound that belongs to the class of tetrahydroisoquinolines, characterized by a sulfonamide functional group. This compound has garnered attention due to its significant biological activity, particularly as an agonist for retinoic acid receptor-related orphan receptor gamma t (RORγt), which plays a crucial role in immune response regulation and potential cancer therapies. This article explores the biological activities, mechanisms of action, and therapeutic implications of this compound, supported by data tables and relevant research findings.

- Chemical Formula : C₁₃H₁₄ClN₃O₂S

- Molecular Weight : 322.81 g/mol

The compound features a chloro substituent and a sulfonamide group within a tetrahydroisoquinoline framework, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- RORγt Agonism : It enhances immune responses by activating RORγt, which is implicated in the differentiation of T-helper 17 cells and plays a role in autoimmune diseases and cancer.

- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, leading to inhibition of enzyme activity. The chloro atom may enhance binding affinity through hydrophobic interactions.

- Modulation of Cell Signaling Pathways : The compound influences pathways related to inflammation and cell differentiation, suggesting potential applications in immunotherapy.

Biological Activities

Research has highlighted various biological activities associated with this compound:

- Anticancer Activity : The compound has shown efficacy against various cancer types by modulating pathways involved in cell growth and apoptosis. For instance, its ability to induce apoptosis in cancer cells has been documented, indicating its potential as an anticancer agent.

- Immunomodulatory Effects : By activating RORγt, it enhances immune responses, which could be beneficial in treating autoimmune diseases.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, although further research is needed to elucidate these effects.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique features of compounds related to this compound:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Tetrahydroisoquinoline | Potent RORγt agonist; complex synthesis |

| N-(4-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide | Tetrahydroisoquinoline | Similar scaffold; different substituents |

| Sulfanilamide | Simple sulfonamide | Basic structure; lacks aromatic complexity |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Cancer Cell Lines : In vitro studies demonstrated that this compound significantly inhibited the growth of various cancer cell lines by inducing apoptosis and altering cell cycle progression. For example, treated MCF-7 breast cancer cells exhibited increased lactate dehydrogenase (LDH) levels, indicating cell damage and death .

- RORγt Activation : A study focused on the compound's role as an RORγt agonist showed that it could enhance Th17 cell differentiation, which is critical in autoimmune disease management.

- Antimicrobial Activity : Although not extensively studied, initial findings suggest that the compound may possess antimicrobial properties that warrant further investigation.

常见问题

Basic Research Questions

Q. What are the recommended synthetic pathways for 8-chloro-tetrahydroisoquinoline-7-sulfonamide, and how do reagent choices influence product purity?

- Methodology : The compound’s synthesis typically involves sulfonylation at the 7-position of a tetrahydroisoquinoline backbone. Key reagents include chlorosulfonic acid for sulfonation and hydrogen peroxide for oxidation of intermediates. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the sulfonamide derivative. Contamination risks arise from incomplete removal of trifluoroacetyl protecting groups (common in tetrahydroisoquinoline analogs), necessitating NMR validation .

- Data Insight : A comparative study of similar quinoline sulfonamides shows that lithium aluminum hydride (LiAlH4) reduces sulfonic acids to sulfonamides with >90% yield, while sodium borohydride (NaBH4) is less effective (65–70% yield) .

Q. How is this compound characterized structurally, and what analytical techniques resolve ambiguities in functional group assignment?

- Methodology : Use a combination of <sup>1</sup>H/<sup>13</sup>C NMR (to confirm aromatic proton environments and sulfonamide linkage), high-resolution mass spectrometry (HRMS for molecular formula validation), and X-ray crystallography (if crystals are obtainable). IR spectroscopy helps distinguish sulfonamide (-SO2NH2) stretches (~1350 cm<sup>-1</sup>) from sulfonic acid derivatives .

- Data Contradiction : Discrepancies in melting points between batches (e.g., 210–215°C vs. 198–202°C) may arise from polymorphism or residual solvents, requiring differential scanning calorimetry (DSC) analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。